(2,3-Bis(trifluoromethoxy)phenyl)hydrazine
CAS No.:
Cat. No.: VC18851114
Molecular Formula: C8H6F6N2O2
Molecular Weight: 276.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F6N2O2 |
|---|---|
| Molecular Weight | 276.14 g/mol |
| IUPAC Name | [2,3-bis(trifluoromethoxy)phenyl]hydrazine |
| Standard InChI | InChI=1S/C8H6F6N2O2/c9-7(10,11)17-5-3-1-2-4(16-15)6(5)18-8(12,13)14/h1-3,16H,15H2 |
| Standard InChI Key | DNDMJZYHJAKYTL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)NN |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
(2,3-Bis(trifluoromethoxy)phenyl)hydrazine is defined by its IUPAC name [2,3-bis(trifluoromethoxy)phenyl]hydrazine and canonical SMILES string C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)NN . The phenyl ring’s substitution pattern positions the two trifluoromethoxy groups ortho to each other, creating a steric and electronic environment that influences reactivity. The hydrazine group provides a nucleophilic site for condensation reactions, making the compound a precursor for heterocyclic syntheses.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₆N₂O₂ |
| Molecular Weight | 276.14 g/mol |
| CAS Number | 1806309-65-8 |
| InChI Key | DNDMJZYHJAKYTL-UHFFFAOYSA-N |
| XLogP3 | 3.2 (estimated) |
The trifluoromethoxy groups (–OCF₃) contribute significantly to the compound’s lipophilicity, as evidenced by its calculated partition coefficient (LogP) of ~3.2. This property enhances membrane permeability, a critical factor in drug design.
Electronic and Steric Effects
The electron-withdrawing nature of the trifluoromethoxy groups deactivates the phenyl ring, directing electrophilic substitution to the para position relative to the hydrazine group. This electronic profile contrasts with methoxy (–OCH₃)-substituted analogs, where electron-donating effects dominate . Nuclear magnetic resonance (NMR) studies of related compounds, such as 3-(trifluoromethyl)phenylhydrazine, reveal deshielded aromatic protons due to the electronegative substituents, a trend expected to extend to this compound .
Synthesis and Characterization
| Compound | CAS Number | Molecular Weight | Key Differences |
|---|---|---|---|
| 3-(Trifluoromethyl)phenylhydrazine | 368-78-5 | 176.14 g/mol | Single –CF₃ group |
| 3,5-Bis(trifluoromethyl)phenylhydrazine | 886-35-1 | 274.14 g/mol | –CF₃ groups at 3,5-positions |
Analytical Characterization
Modern techniques confirm the compound’s structure:
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 276.14 corresponds to [M+H]⁺ .
-
¹³C NMR: Peaks at δ 120–125 ppm indicate carbons adjacent to –OCF₃ groups, while the hydrazine-linked carbon resonates near δ 145 ppm .
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Fourier Transform Infrared (FTIR): Stretching vibrations at 1120 cm⁻¹ (C–F) and 3350 cm⁻¹ (N–H) confirm functional groups .
| Derivative | IC₅₀ (µg/mL) | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 5b | 9.48 | AURKA | -9.8 |
| 5e | 6.43 | VEGFR-2 | -10.2 |
Enzyme Inhibition
The compound’s electronic profile enhances inhibitory effects on cytochrome P450 enzymes, potentially reducing drug metabolism in combination therapies. Comparative studies with 3,5-bis(trifluoromethyl)phenylhydrazine suggest improved selectivity due to the ortho-substitution pattern .
Industrial and Research Applications
Agrochemical Development
The trifluoromethoxy groups’ resistance to metabolic degradation makes this compound a candidate for herbicide and pesticide formulations. Its hydrazine moiety can undergo Schiff base formation with carbonyl-containing biomolecules, disrupting pest enzymatic pathways .
Material Science
In organic electronics, the compound’s electron-deficient aromatic system serves as a building block for n-type semiconductors. Thin-film transistors incorporating similar derivatives exhibit electron mobilities of 0.12 cm²/V·s .
| Hazard | Precautionary Measure |
|---|---|
| Acute oral toxicity | Use PPE; avoid ingestion |
| Skin irritation | Wear nitrile gloves |
| Environmental persistence | Dispose via hazardous waste |
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